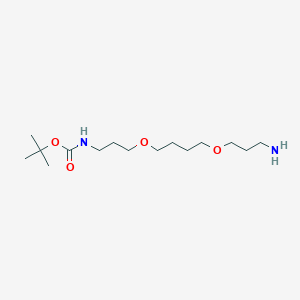
Boc-DODA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DODA is a peg derivative containing a Boc-protected amino group at one end and an amine at the other end . The Boc group can be deprotected to form a free amine under specific circumstances . It has a chemical formula of C15H32N2O4 .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Peptide thioesters can be directly and conveniently synthesized by Boc chemistry using a combination of mild acid deprotection (trifluoroacetic acid/trimethylsilyl bromide) and Merrifield resin .Molecular Structure Analysis
Boc-DODA has a molecular weight of 304.43 g/mol . Its molecular formula is C15H32N2O4 . The InChIKey of Boc-DODA is KBKPMBHJVGMJKX-UHFFFAOYSA-N .Chemical Reactions Analysis
Boc-DODA is involved in the Boc protection of amines, which is a common reaction in pharmaceutical research and development . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
Boc-DODA has a molecular weight of 304.43 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 14 . Its Topological Polar Surface Area is 82.8 Ų .Relevant Papers Several papers have been retrieved that discuss Boc-DODA or related topics. For example, one paper discusses the evolution of l-DOPA 4,5-dioxygenase activity, which is encoded by the gene DODA . Another paper discusses the efficient, continuous N-Boc deprotection of amines using solid acid catalysts . Further analysis of these papers could provide more insights into the properties and applications of Boc-DODA.
Wissenschaftliche Forschungsanwendungen
- Application : BOC nanostructures have been used as an adsorbent for pollutant removal .
- Method : Different surfactants were introduced during the hydrothermal synthesis of BOC nanostructures to improve their adsorption capability .
- Results : The hexadecyl trimethyl ammonium bromide (CTAB) modified BOC sample exhibited the highest adsorption performance for removing organic pollutants and Cr (VI) ions .
- Application : BOC protection of amines, amino acids, and amino alcohols .
- Method : A green and eco-friendly route was developed for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols in catalyst and solvent-free media under mild reaction conditions .
- Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Application : BOC has been used in the development of high-performance deep-blue Thermally Activated Delayed Fluorescence (TADF) D–A dyads .
- Method : A rigid B-heterotriangulene derivative (BOC) was used as the A moiety, and 10,10-diphenyl-5,10-dihydrodibenzo [ b, e ] [1,4]azasiline (PSi), the sila-product of 9,9-diphenyl-9,10-dihydroacridine (PC), as the D moiety .
- Results : The research paper did not provide specific results or outcomes .
Field: Environmental Science
Field: Organic Chemistry
Field: Material Science
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPMBHJVGMJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559547 |
Source


|
| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DODA | |
CAS RN |
275823-77-3 |
Source


|
| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

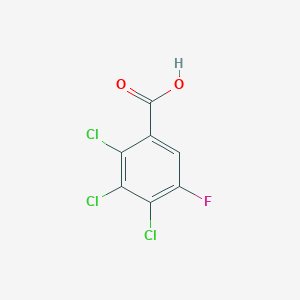
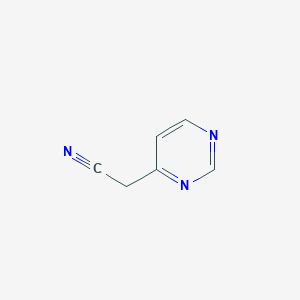
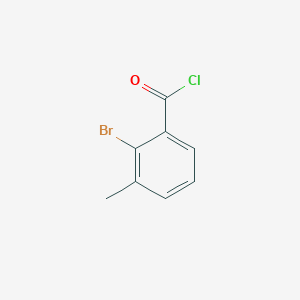
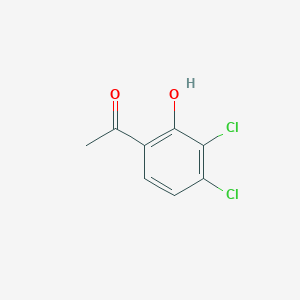
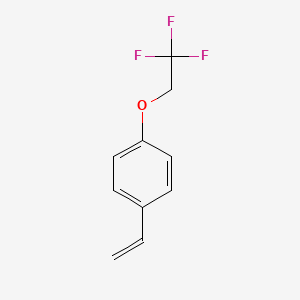
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
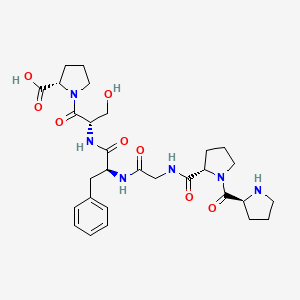
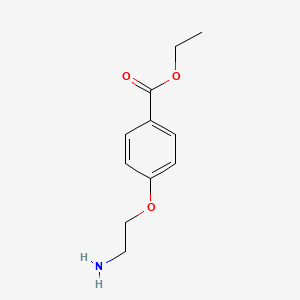
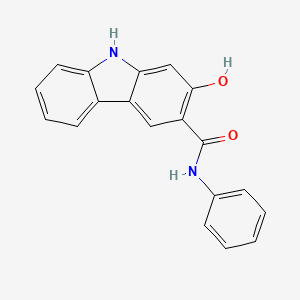
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)
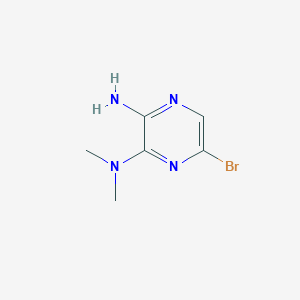
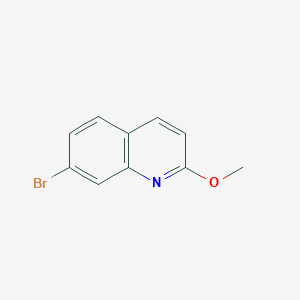
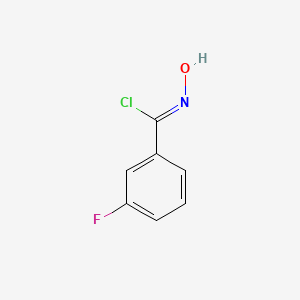
![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)